molecular formula C8H8N2O B1456900 (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol CAS No. 1263413-97-3

(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol

Cat. No. B1456900
M. Wt: 148.16 g/mol
InChI Key: WZWXRUHUQUXICZ-UHFFFAOYSA-N
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Description

“(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol” is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, a class of compounds known for their potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of “(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol” and its derivatives has been reported in scientific literature . The yield of the synthesis process was reported to be 76% .


Molecular Structure Analysis

The molecular structure of “(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol” can be represented by the SMILES string OCc1ccc2cc[nH]c2n1 . The compound has a molecular weight of 148.16 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol” include a melting point of 212–214 ℃ . The compound’s 1H NMR and 13C NMR spectra have also been reported .

Scientific Research Applications

Chemical Properties and Complex Formation

(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol is part of a group of compounds that have been extensively studied for their variable chemical properties and their ability to form complexes with various metals. These studies highlight the compound's versatility in forming structures with significant spectroscopic, magnetic, biological, and electrochemical activities. Such research suggests potential applications in fields ranging from materials science to biochemistry, although direct studies on (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol specifically may be limited. Research into similar compounds provides insights into how (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol might be utilized in developing new chemical entities or materials with desired properties (Boča, Jameson, & Linert, 2011).

Methanol Synthesis and Biological Applications

Methanol, derived from processes involving methanotrophs, showcases the broad biotechnological potential of compounds like (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol, which could potentially be derived or used in similar contexts. Methanotrophs utilize methane to produce valuable products like methanol, suggesting pathways for bioconversion where related compounds might play a role. This includes applications in nanotechnology, biopolymers, and as intermediates in various biochemical syntheses. The research underscores the utility of methanol and its derivatives in sustainable technology and biotechnological innovation, pointing to potential research directions for (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol in similar applications (Strong, Xie, & Clarke, 2015).

Methanol as a Marker in Chemical Analysis

In the context of transformer insulating oil analysis, methanol has been identified as a marker for the degradation of insulating paper, suggesting applications in diagnostics and predictive maintenance. This application highlights the role of methanol and potentially its derivatives in analytical chemistry, where they could serve as indicators or reagents in the analysis of complex systems or materials undergoing degradation. Such research underscores the importance of methanol and related compounds in industrial applications, offering insights into how (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol might be applied in material science or engineering diagnostics (Jalbert et al., 2019).

Future Directions

The future directions for research on “(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol” could involve further exploration of its potential applications in medicine, particularly in the context of FGFR inhibition . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could provide valuable insights.

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWXRUHUQUXICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725446
Record name (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol

CAS RN

1263413-97-3
Record name (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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